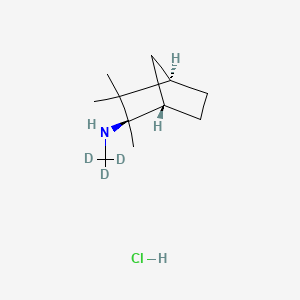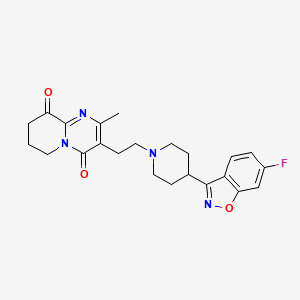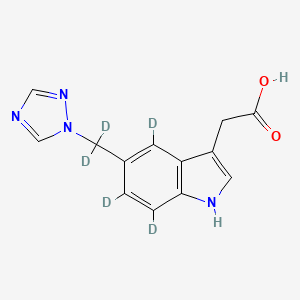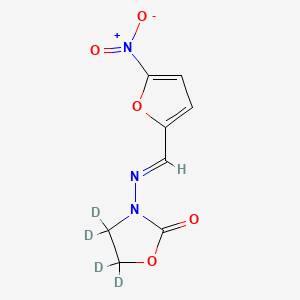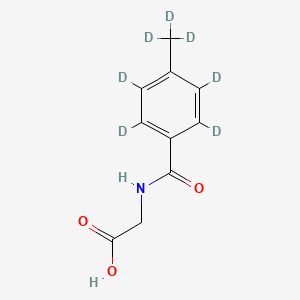
4-Methyl Hippuric Acid-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl Hippuric Acid-d7 (4-MHA-d7) is a deuterated derivative of 4-Methyl Hippuric Acid (4-MHA), an organic compound that is widely used in scientific research. 4-MHA-d7 is used in a variety of applications due to its unique properties, including its high solubility in both water and organic solvents, its low toxicity, and its low cost. 4-MHA-d7 has been used in a range of scientific research applications, including drug metabolism studies, biomarker analysis, and pharmacokinetic studies.
科学研究应用
4-Methyl Hippuric Acid-d7 has been used in a variety of scientific research applications, including drug metabolism studies, biomarker analysis, and pharmacokinetic studies. In drug metabolism studies, this compound is used to measure the rate at which a drug is metabolized by the body. In biomarker analysis, this compound is used to measure the presence of certain biomarkers in the body, which can be used to diagnose and monitor diseases. In pharmacokinetic studies, this compound is used to measure the rate at which a drug is absorbed, distributed, metabolized, and eliminated from the body.
作用机制
4-Methyl Hippuric Acid-d7 is metabolized by the body in a similar manner to 4-MHA. In the body, this compound is metabolized by the enzyme hippuricase, which converts the this compound into 4-Methyl Glucuronide-d7 and 4-Methyl Sulphate-d7. These metabolites are then excreted in the urine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and improve liver function. In humans, this compound has been shown to reduce levels of cholesterol and triglycerides, as well as improve blood glucose levels.
实验室实验的优点和局限性
4-Methyl Hippuric Acid-d7 has a number of advantages and limitations for lab experiments. One advantage of this compound is its low cost, as it is relatively inexpensive compared to other organic compounds. Another advantage is its high solubility in both water and organic solvents, which makes it easy to use in a variety of experiments. A limitation of this compound is its low toxicity, which means it may not be suitable for certain types of experiments.
未来方向
There are a number of potential future directions for 4-Methyl Hippuric Acid-d7. One potential future direction is the development of new methods for synthesizing this compound, which could reduce the cost and improve the efficiency of the synthesis process. Another potential future direction is the development of new applications for this compound, such as in drug delivery systems or in the detection of biomarkers. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic uses.
合成方法
4-Methyl Hippuric Acid-d7 is synthesized from 4-Methyl Hippuric Acid (4-MHA) through a process known as deuteration. The deuteration process involves the replacement of hydrogen atoms in the 4-MHA molecule with deuterium atoms, resulting in a compound with the same chemical structure as 4-MHA but with different physical and chemical properties. The deuteration process can be carried out using a variety of methods, including chemical reaction, electrolysis, and thermal exchange.
属性
IUPAC Name |
2-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCPTLHWVWLLH-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

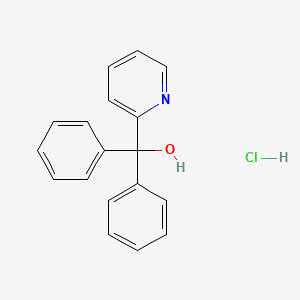
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
